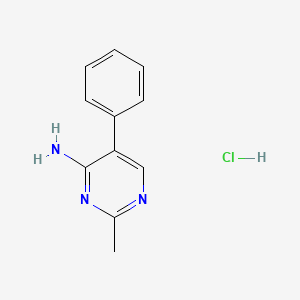
2-Methyl-5-phenylpyrimidin-4-amine hydrochloride
Overview
Description
2-Methyl-5-phenylpyrimidin-4-amine hydrochloride is a chemical compound with the molecular formula C11H12ClN3 and a molecular weight of 221.69 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Methyl-5-phenylpyrimidin-4-amine hydrochloride consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a methyl group at the 2nd position and a phenyl group at the 5th position . The compound also contains an amine group at the 4th position .Physical And Chemical Properties Analysis
2-Methyl-5-phenylpyrimidin-4-amine hydrochloride is a powder . The compound’s boiling point and specific storage conditions are not provided in the search results .Scientific Research Applications
Chemical Reactions and Mechanisms
Chichibabin Amination Process : 5-Phenylpyrimidine, closely related to 2-Methyl-5-phenylpyrimidin-4-amine hydrochloride, undergoes amination to produce 2-amino- and 4-amino-5-phenylpyrimidine, involving a ring-opening and closure sequence. This is evidenced by studies involving 15N-labelled potassium amide, providing insights into pyrimidine chemistry (Breuker, Plas, & Veldhuizen, 1986).
SN(ANRORC) Mechanism in Amination : Research on 2-bromo-4-phenylpyrimidine, structurally similar to 2-Methyl-5-phenylpyrimidin-4-amine hydrochloride, reveals that its amination yields various compounds through an SN(ANRORC) mechanism, involving an initial nucleophile addition, followed by ring-opening and closure (Kroon & Plas, 2010).
Ring Transformations in Heterocyclic Compounds : The study of 4-chloro-2-phenylpyrimidine's transformation into 4-methyl-2-phenyl-s-triazine demonstrates complex ring transformations in related pyrimidines, helping to understand the reactivity and structural evolution in this class of compounds (Meeteren & Plas, 2010).
Synthesis and Modifications
- Synthesis and Methylation : The synthesis and methylation of 2-amino-5-phenylpyrimidines, related to 2-Methyl-5-phenylpyrimidin-4-amine hydrochloride, have been described, showing routes involving thiols, S-methylation, and aminolysis. This provides a framework for modifying pyrimidine compounds (Brown & England, 1971).
Potential Applications in Medicine
Anti-Cancer Activity : Research into 4,6-substituted di-(phenyl) pyrimidin-2-amines, which include structures akin to 2-Methyl-5-phenylpyrimidin-4-amine hydrochloride, has shown significant anti-inflammatory activity, suggesting potential medical applications in treating inflammation-related conditions (Kumar, Drabu, & Shalini, 2017).
NSCLC Anti-Cancer Activity : 4-aryl-N-phenylpyrimidin-2-amines have been studied for their anti-cancer activity against non-small-cell lung carcinoma (NSCLC) cells, indicating the potential of structurally similar compounds in cancer treatment (Toviwek et al., 2017).
properties
IUPAC Name |
2-methyl-5-phenylpyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.ClH/c1-8-13-7-10(11(12)14-8)9-5-3-2-4-6-9;/h2-7H,1H3,(H2,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJNTWFFIAIWOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-phenylpyrimidin-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



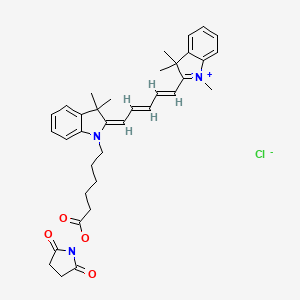

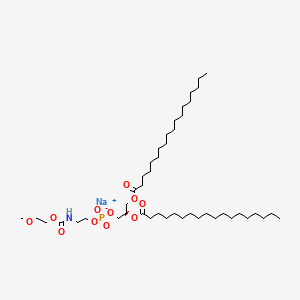
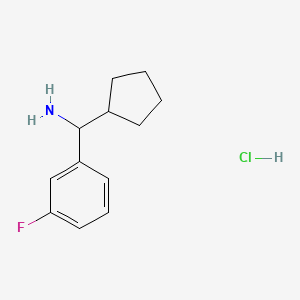
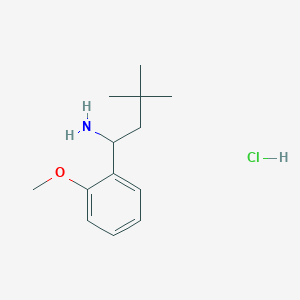
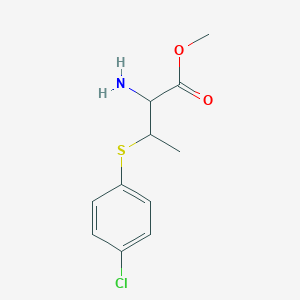
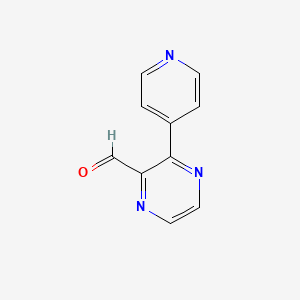
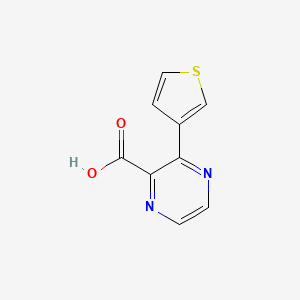
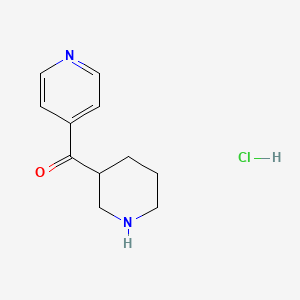
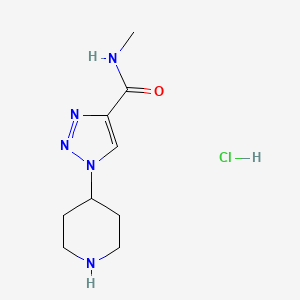
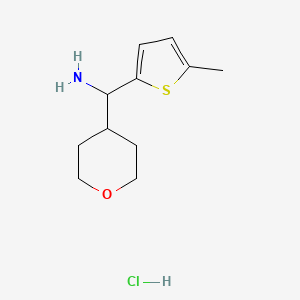
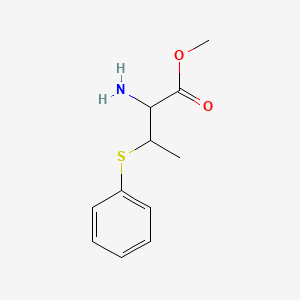
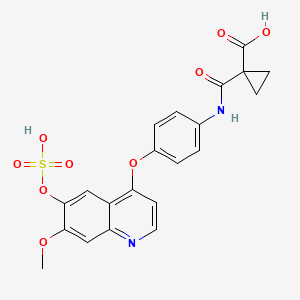
![2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine](/img/structure/B1433070.png)